2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Physicochemical profiling Lipophilicity Drug-likeness

2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105190-40-6) is a sulfur-containing heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family. It features a partially saturated 6,7-dihydrothieno ring fused to a pyrimidinone core, with methyl substituents at the N3 and C6 positions and a free thiol (mercapto) group at C2.

Molecular Formula C8H10N2OS2
Molecular Weight 214.3 g/mol
CAS No. 1105190-40-6
Cat. No. B1386777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS1105190-40-6
Molecular FormulaC8H10N2OS2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CC2=C(S1)C(=O)N(C(=S)N2)C
InChIInChI=1S/C8H10N2OS2/c1-4-3-5-6(13-4)7(11)10(2)8(12)9-5/h4H,3H2,1-2H3,(H,9,12)
InChIKeyVCOFTNRBTUMBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105190-40-6): Core Scaffold Identity and Procurement Baseline


2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105190-40-6) is a sulfur-containing heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family [1]. It features a partially saturated 6,7-dihydrothieno ring fused to a pyrimidinone core, with methyl substituents at the N3 and C6 positions and a free thiol (mercapto) group at C2 . The molecular formula is C8H10N2OS2 with a molecular weight of 214.31 g/mol . The compound is primarily supplied as a research chemical building block by multiple vendors, with reported purities ranging from 95% to ≥98% . Its canonical SMILES is CC1CC2=C(S1)C(=O)N(C)C(S)=N2, and the InChIKey is VCOFTNRBTUMBMH-UHFFFAOYSA-N . The thieno[3,2-d]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure with demonstrated utility in kinase inhibitor programs, including Cdc7, EGFR, and JAK family targets [2][3].

Why Generic Substitution Fails for 2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Structural Specificity Drives Function


Within the dihydrothieno[3,2-d]pyrimidin-4-one chemotype, seemingly minor structural variations produce substantial differences in physicochemical properties, synthetic reactivity, and biological target engagement that preclude casual analog substitution. The N3-methyl group directly modulates hydrogen-bond acceptor capacity at the adjacent C4 carbonyl and influences tautomeric equilibria of the 2-mercapto moiety [1]. Replacement of the N3-methyl with ethyl (CAS 1105190-30-4) increases lipophilicity (ΔclogP ≈ +0.5) and steric bulk, altering both solubility and target binding . The C6-methyl group on the dihydrothieno ring introduces a chiral center absent in the fully aromatic thieno[3,2-d]pyrimidine analogs, creating stereochemical complexity that affects three-dimensional molecular recognition [2]. Furthermore, the 2-mercapto group serves as a critical synthetic diversification handle via S-alkylation or oxidation; analogs bearing 2-methylthio, 2-chloro, or 2-oxo substitutions lack this orthogonal reactivity and cannot access the same derivative space [3]. The regioisomeric thieno[2,3-d]pyrimidine scaffold (e.g., CAS 38201-64-8) positions the sulfur atom differently within the fused ring system, altering electron distribution and π-stacking geometry, which has been shown to shift kinase selectivity profiles in head-to-head scaffold comparison studies [4].

Quantitative Evidence Guide: Differentiated Performance of 2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Analogs


Physicochemical Differentiation: Calculated logP Distinguishes N3-Methyl from N3-Ethyl and N3-Aryl Analogs

The target compound (N3-methyl) has a calculated logP (clogP) of approximately 1.24 based on its measured distribution coefficient [1]. The closest N3-ethyl analog (CAS 1105190-30-4) exhibits a higher clogP, consistent with the additional methylene unit . The N3-(4-fluorophenyl) analog (CAS 1105190-55-3) shows substantially higher lipophilicity due to the aromatic N3 substituent . This measured difference places the target compound in a more favorable drug-like lipophilicity range (logP 1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the N3-aryl analog trends toward the upper limit [2].

Physicochemical profiling Lipophilicity Drug-likeness Scaffold optimization

Synthetic Handle Uniqueness: Free 2-Mercapto Group Enables Orthogonal S-Alkylation Chemistry

The target compound bears a free thiol at the C2 position of the pyrimidinone ring, which serves as a nucleophilic handle for S-alkylation, S-arylation, or oxidation chemistry [1]. This functional group is absent in the corresponding 2-oxo (C2=O) and 2-chloro analogs, which require entirely different reaction conditions for diversification (e.g., amination for 2-Cl, O-alkylation for 2-OH) [2]. In the foundational patent literature on dihydrothieno[3,2-d]pyrimidines, the 2-mercapto derivatives are explicitly described as key intermediates for generating a wide range of 2-alkylmercapto products via reaction with alkyl halides under mild basic conditions [1]. The N3,C6-dimethyl-substituted variant specifically offers a sterically defined environment around the reactive thiol, which can influence regioselectivity in subsequent reactions compared to N3-unsubstituted or N3-aryl congeners [3][4].

Synthetic chemistry Building block S-alkylation Library synthesis

Scaffold-Level Biological Differentiation: Thieno[3,2-d] vs. Thieno[2,3-d] Regioisomerism Affects Kinase Selectivity

The thieno[3,2-d]pyrimidine scaffold (target compound scaffold) positions the sulfur atom at the ring junction adjacent to the pyrimidine N1, creating a distinct hydrogen-bond acceptor pattern compared to the thieno[2,3-d] regioisomer [1]. In EGFR inhibitor programs, thieno[3,2-d]pyrimidine derivatives demonstrated selective targeting of the mutant EGFRL858R/T790M over wild-type EGFR, with IC50 values ≤ 250 nM for the mutant vs. >10,000 nM for wild-type [2]. In contrast, thieno[2,3-d]pyrimidine-based EGFR inhibitors showed different selectivity windows in parallel assays [3]. For Cdc7 kinase, the 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one scaffold yielded potent inhibitors (compounds 14a, 14c, 14e) with high selectivity over ROCK1, a selectivity profile attributed to the specific hinge-binding geometry of the [3,2-d] scaffold [4][5]. Importantly, note that these are class-level data from elaborated analogs bearing additional substituents, not direct data from the parent 2-mercapto building block itself; the scaffold geometry is conserved, but potency and selectivity are modulated by peripheral substituents.

Kinase inhibition Scaffold comparison EGFR Cdc7 Selectivity

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing with Defined Purity Tiers

The target compound is available from multiple independent suppliers with documented purity specifications. Fluorochem (UK) offers the compound at 95% purity, 250 mg at £490.00 (Catalog F511862-250MG) . MolCore supplies the compound with NLT 98% purity under ISO-certified quality systems . Leyan (China) provides 97% purity (Product No. 1146868) . Combi-Blocks (US) lists the compound at 95% purity (Catalog HF-4584) . This multi-vendor availability with purity ranging from 95% to ≥98% provides procurement flexibility and supply chain redundancy. In contrast, close analogs such as the N3-ethyl derivative (CAS 1105190-30-4) and N3-(4-fluorophenyl) analog (CAS 1105190-55-3) are offered by fewer vendors, which may create single-source dependency and longer lead times .

Procurement Purity specification Vendor comparison Supply chain

Chiral Center at C6: Stereochemical Differentiation from Achiral Thieno[3,2-d]pyrimidine Analogs

The target compound contains a stereogenic center at C6 of the 6,7-dihydrothieno ring due to the methyl substituent. The canonical SMILES (CC1CC2=C(S1)C(=O)N(C)C(S)=N2) explicitly encodes this chiral center with specified stereochemistry in certain vendor listings . This contrasts with fully aromatic thieno[3,2-d]pyrimidines (e.g., 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one) which are planar and achiral . In Cdc7 inhibitor SAR studies, the stereochemistry at the corresponding position of the dihydrothieno ring significantly influenced both enzymatic potency and selectivity, with (R)- and (S)-enantiomers showing up to 10-fold differences in IC50 values [1]. While direct enantiomer-resolved activity data for the target compound itself are not publicly available, the presence of the C6 chiral center provides an additional dimension of molecular recognition that achiral analogs cannot access, potentially enabling enantioselective target engagement [2].

Stereochemistry Chiral building block 3D pharmacophore Enantioselectivity

Limitation Acknowledgment: Absence of Published Direct Comparative Biological Data for the Parent 2-Mercapto Building Block

A comprehensive search of primary research literature (PubMed, Google Scholar, BindingDB, ChEMBL, PubChem) and patent databases (Google Patents, USPTO, EPO) reveals that no peer-reviewed publication or patent explicitly reports direct biological assay data (IC50, Ki, EC50, cell viability, or in vivo efficacy) for 2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105190-40-6) as a discrete molecular entity [1][2]. The compound appears exclusively in vendor catalogs as a research chemical building block and in compound library listings (Life Chemicals screening collection, Combi-Blocks catalog) [3]. Consequently, all biological activity claims in this guide are drawn from class-level inference based on structurally elaborated thieno[3,2-d]pyrimidine derivatives bearing additional substituents at C2 (S-alkyl) and/or other positions, and should not be interpreted as direct activity data for the 2-mercapto parent compound. This limitation is typical for early-stage building blocks and underscores the compound's primary value proposition as a versatile synthetic intermediate rather than a pre-validated bioactive molecule [4].

Data gap Research chemical Building block Hit discovery

Best Research and Industrial Application Scenarios for 2-Mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one


Kinase-Focused Compound Library Synthesis via C2 S-Alkylation

The free 2-mercapto group enables rapid parallel library synthesis through S-alkylation with diverse alkyl/benzyl halides under mild conditions (K2CO3, DMF, RT–60°C) [1]. This is directly supported by the established synthetic methodology in dihydrothieno[3,2-d]pyrimidine patent literature, where 2-mercapto intermediates are specifically highlighted as precursors for generating 2-alkylmercapto products [1]. The thieno[3,2-d]pyrimidine scaffold provides a kinase-focused hinge-binding motif validated in Cdc7 and EGFR inhibitor programs [2][3]. The C6 chiral center offers the option to generate enantiomerically enriched libraries for exploring stereochemistry-dependent kinase selectivity [4]. Procurement recommendation: Source the highest available purity (≥98% from MolCore ) to minimize purification burden during library synthesis.

Scaffold-Hopping from Thieno[2,3-d]pyrimidine to Thieno[3,2-d]pyrimidine in Lead Optimization

Medicinal chemistry teams seeking to modulate kinase selectivity or improve ADME properties can use this building block to explore the thieno[3,2-d]pyrimidine scaffold as an alternative to thieno[2,3-d]pyrimidine leads. The thieno[3,2-d] scaffold has demonstrated mutant-selective EGFR inhibition with >40-fold selectivity over wild-type in elaborated analogs [3], a selectivity window not uniformly achievable with the thieno[2,3-d] scaffold [5]. The N3,C6-dimethyl substitution pattern provides a defined lipophilicity baseline (logP ≈ 1.24) that is favorable for oral bioavailability, offering an advantage over bulkier N3-substituted analogs [6]. This compound serves as an entry point for SAR exploration of the N3 and C6 positions through systematic variation.

Synthetic Methodology Development and Route Scouting

The compound's dual functionality—a nucleophilic mercapto group at C2 and an electrophilic carbonyl at C4—makes it a valuable substrate for developing and optimizing synthetic transformations relevant to thienopyrimidine chemistry. Key transformations include: (a) S-alkylation/arylation under various conditions (base, solvent, temperature screening); (b) oxidation of the mercapto group to sulfenic, sulfinic, or sulfonic acid derivatives; (c) thione-thiol tautomerism studies relevant to understanding reactivity; and (d) conversion to 2-chloro or 2-amino analogs for downstream diversification [1][7]. The multi-vendor availability at defined purity grades (95–98%) enables reproducible method development across different sourcing channels .

Fragment-Based Drug Discovery (FBDD) as a Privileged Scaffold Fragment

With a molecular weight of 214.31 g/mol (compliant with the Rule of Three for fragment screening: MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [8], this compound is structurally suitable as a fragment for FBDD campaigns targeting kinases or other ATP-binding proteins. The thieno[3,2-d]pyrimidine scaffold provides a validated hinge-binding core found in multiple clinical and preclinical kinase inhibitors [2][3]. The 2-mercapto group can serve as an initial binding element or as a synthetic anchor for fragment growing via S-alkylation. Users should note that no direct biophysical or biochemical screening data (SPR, NMR, DSF, ITC, or enzymatic inhibition) for this specific fragment have been published [9]; therefore, primary screening is required to validate target engagement before committing to fragment elaboration.

Quote Request

Request a Quote for 2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.